molecular formula C8H14ClNO B2597630 8-Oxa-1-azaspiro[4.5]dec-3-ene hydrochloride CAS No. 2361634-70-8

8-Oxa-1-azaspiro[4.5]dec-3-ene hydrochloride

Cat. No.: B2597630
CAS No.: 2361634-70-8
M. Wt: 175.66
InChI Key: MAVCBUVTVKFGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Oxa-1-azaspiro[45]dec-3-ene hydrochloride is a chemical compound with the molecular formula C8H14ClNO It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxa-1-azaspiro[4.5]dec-3-ene hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

8-Oxa-1-azaspiro[4.5]dec-3-ene hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound .

Scientific Research Applications

8-Oxa-1-azaspiro[4.5]dec-3-ene hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Oxa-1-azaspiro[4.5]dec-3-ene hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Oxa-1-azaspiro[4.5]dec-3-ene hydrochloride is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

8-oxa-1-azaspiro[4.5]dec-3-ene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-2-8(9-5-1)3-6-10-7-4-8;/h1-2,9H,3-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVCBUVTVKFGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C=CCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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